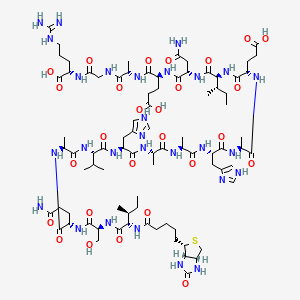
Biotin-OVA (323-339)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-OVA (323-339) is a biotinylated peptide derived from ovalbumin, the primary protein found in egg white. This peptide encompasses amino acids 323 to 339 of the ovalbumin protein and is often used in immunological research due to its ability to bind to major histocompatibility complex class II molecules. The biotinylation of this peptide allows for easy detection and purification in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biotin-OVA (323-339) is typically synthesized using solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .
Industrial Production Methods: While specific industrial production methods for Biotin-OVA (323-339) are not widely documented, the general approach involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of significant quantities of the peptide with high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-OVA (323-339) primarily undergoes conjugation reactions due to the presence of the biotin moiety. These reactions are used to attach the peptide to various surfaces or molecules for detection and purification purposes .
Common Reagents and Conditions: The biotinylation process typically involves the use of biotinylation reagents such as biotin-N-hydroxysuccinimide ester. The reaction is carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The primary product of these reactions is the biotinylated peptide, which can be further conjugated to streptavidin or avidin-coated surfaces for various applications .
Aplicaciones Científicas De Investigación
Biotin-OVA (323-339) is widely used in immunological research. It serves as a model antigen for studying T-cell responses and major histocompatibility complex class II peptide binding. The biotinylated peptide is used in enzyme-linked immunosorbent assays and enzyme-linked immunospot assays to quantify antigen-specific T-cell responses . Additionally, it is employed in the development of vaccines and the study of allergic reactions, particularly those related to egg white proteins .
Mecanismo De Acción
Biotin-OVA (323-339) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This binding facilitates the presentation of the peptide to T-cells, leading to their activation and subsequent immune response. The biotin moiety allows for easy detection and purification of the peptide, enhancing its utility in various assays .
Comparación Con Compuestos Similares
Biotin-OVA (323-339) is unique due to its specific sequence derived from ovalbumin and its biotinylation. Similar compounds include other biotinylated peptides derived from different proteins or different regions of ovalbumin, such as Biotin-OVA (257-264) and Biotin-OVA (325-336). These peptides share similar applications in immunological research but differ in their specific sequences and binding properties .
Propiedades
Fórmula molecular |
C84H134N28O27S |
|---|---|
Peso molecular |
2000.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H134N28O27S/c1-12-38(5)64(109-59(116)19-15-14-18-56-66-55(34-140-56)108-84(139)112-66)80(135)107-54(33-113)78(133)103-47(20-23-57(85)114)72(127)97-44(11)71(126)110-63(37(3)4)79(134)105-52(28-46-31-90-36-94-46)76(131)98-41(8)68(123)95-42(9)70(125)104-51(27-45-30-89-35-93-45)75(130)99-43(10)69(124)101-49(22-25-62(120)121)74(129)111-65(39(6)13-2)81(136)106-53(29-58(86)115)77(132)102-48(21-24-61(118)119)73(128)96-40(7)67(122)92-32-60(117)100-50(82(137)138)17-16-26-91-83(87)88/h30-31,35-44,47-56,63-66,113H,12-29,32-34H2,1-11H3,(H2,85,114)(H2,86,115)(H,89,93)(H,90,94)(H,92,122)(H,95,123)(H,96,128)(H,97,127)(H,98,131)(H,99,130)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,125)(H,105,134)(H,106,136)(H,107,135)(H,109,116)(H,110,126)(H,111,129)(H,118,119)(H,120,121)(H,137,138)(H4,87,88,91)(H2,108,112,139)/t38-,39-,40-,41-,42-,43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-/m0/s1 |
Clave InChI |
AWIYCXJBHWWYHL-MEHHESNKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



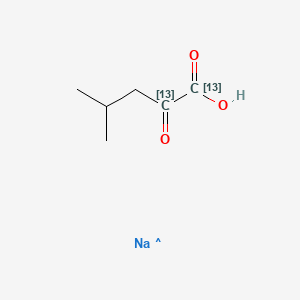
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
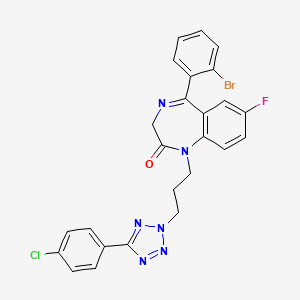
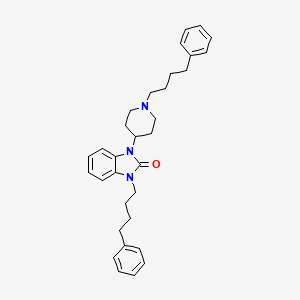
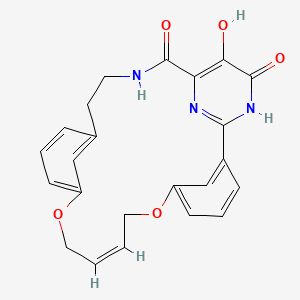

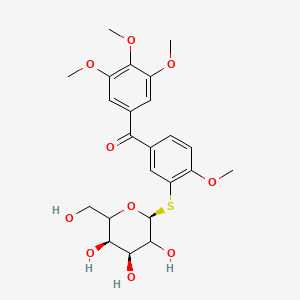
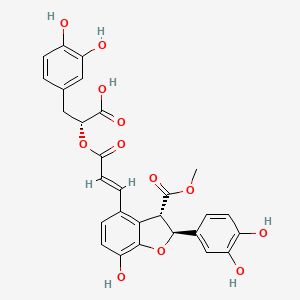
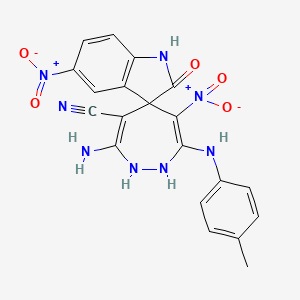
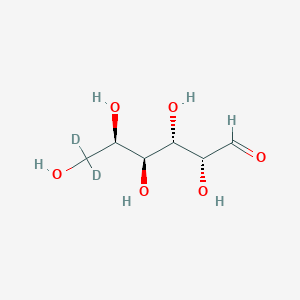
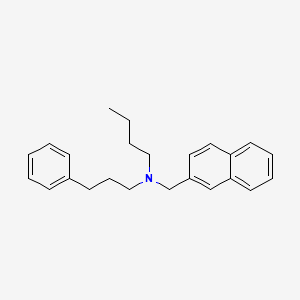
![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
